molecular formula C8H18Cl2N2 B1382485 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 1803598-04-0

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Cat. No.: B1382485
CAS No.: 1803598-04-0
M. Wt: 213.15 g/mol
InChI Key: XVKMGZXKEKSORE-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolopyridine Chemistry

The exploration of pyrrolopyridine systems began in the mid-20th century, with early synthetic efforts focused on fused heterocycles for pharmaceutical applications. The pyrrolo[3,4-c]pyridine scaffold emerged as a structurally unique bicyclic system due to its nitrogen-rich architecture. Initial syntheses relied on cyclization strategies, such as the Hantzsch pyridine synthesis adapted for bicyclic systems. By the 1970s, advances in regioselective heterocyclization enabled targeted synthesis of substituted derivatives, including methylated variants. The development of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride accelerated in the 21st century, driven by its pharmacological potential. Key milestones include:

Year Development Significance
1977 Pyridyne intermediate methods Enabled fused-ring synthesis
2008 Kinase inhibitor applications Validated therapeutic relevance
2017 Cascade heterocyclization techniques Improved synthetic efficiency

Classification within Heterocyclic Compound Frameworks

This compound belongs to the bicyclic nitrogen-containing heterocycles, characterized by:

  • Primary classification : Saturated heterocycles (octahydro designation)
  • Structural hierarchy :
    • Parent system: Pyrrolo[3,4-c]pyridine (fused pyrrolidine-pyridine)
    • Subclass: 5-methyl derivative with protonated amine salts
  • Electronic properties :
    • Non-aromatic due to saturated bonds
    • Basic nitrogen centers (pKa ~8-10 for analogous compounds)

Nomenclature and Isomeric Considerations

The systematic IUPAC name reflects its stereoelectronic features:

  • Core structure : Octahydro-1H-pyrrolo[3,4-c]pyridine
    • Octahydro: Eight hydrogen atoms saturating the bicyclic system
    • [3,4-c]: Fusion between pyrrolidine C3 and pyridine C4 positions
  • Substituents :
    • 5-Methyl group on the pyrrolidine ring
    • Dihydrochloride salt (two HCl equivalents protonating amine groups)

Isomeric forms arise from:

  • Ring fusion position : Pyrrolo[2,3-c] vs. [3,4-c] pyridine
  • Methyl substitution : 3-, 5-, or 7-position variants
  • Stereochemistry : cis vs. trans ring junction configurations

Significance in Contemporary Heterocyclic Chemistry

This compound occupies a critical niche due to:

  • Pharmaceutical relevance :
    • Scaffold for kinase inhibitors (e.g., Met kinase IC50 = 1.8 nM

Properties

IUPAC Name

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKMGZXKEKSORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolo[3,4-c]pyridine Core

The core heterocycle can be synthesized via condensation and cyclization reactions involving precursors such as pyridine derivatives and amino compounds. A typical approach involves:

For example, a process described in a patent involves heating a precursor with a strong acid (e.g., hydrochloric acid) under reflux, facilitating cyclization to yield the pyrrolo[3,4-c]pyridine core.

Methylation at the 5-Position

The methylation step is crucial for introducing the methyl group at the 5-position:

  • Reagents: Methyl iodide or methyl sulfate are commonly used methylating agents.
  • Conditions: The reaction is typically performed in an inert solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydride to deprotonate the nitrogen or carbon site for methylation.
  • Reaction parameters: Elevated temperatures (around 50–80°C) and extended reaction times (several hours) are employed to ensure regioselectivity and high yield.

Hydrogenation and Reduction

To achieve the octahydro configuration:

  • Catalytic hydrogenation is performed using palladium, platinum, or Raney nickel catalysts.
  • Conditions: Hydrogen gas at pressures ranging from 1 to 10 atm, with temperatures between 25°C and 80°C.
  • Outcome: Full reduction of the heterocyclic ring system to the octahydro derivative, ensuring stereochemical control where necessary.

Formation of the Dihydrochloride Salt

Finally, the free base is converted into its dihydrochloride salt:

  • Procedure: The base is dissolved in a suitable solvent (e.g., ethanol or acetone), and hydrochloric acid (gas or aqueous solution) is added dropwise.
  • Conditions: The mixture is stirred at room temperature or slightly heated until precipitation occurs.
  • Isolation: The crystalline dihydrochloride salt is filtered, washed, and dried under vacuum.

Data Table of Preparation Conditions

Step Key Reagents Solvent Temperature Reaction Time Notes
Core formation Amino-pyridine derivative, acid Acidic aqueous Reflux (~100°C) 2–4 hours Acid catalyzed cyclization
Methylation Methyl iodide, potassium carbonate Acetonitrile 50–80°C 4–8 hours Regioselective methylation at 5-position
Hydrogenation Hydrogen gas, Pd/C catalyst Ethanol 25–80°C 4–12 hours Complete reduction to octahydro derivative
Salt formation HCl (gas or aqueous) Ethanol or acetone Room temperature 1–2 hours Precipitation of dihydrochloride

Research Findings and Notes

  • Patented Methods: A notable patent describes the use of acid-mediated cyclization followed by methylation and hydrogenation to synthesize the target compound with high stereoselectivity and yield. The process involves stepwise purification and characterization via NMR, IR, and MS to confirm structure and purity.

  • Reaction Optimization: Studies indicate that controlling temperature and pH during methylation and hydrogenation significantly impacts stereochemical purity and yield. Use of specific catalysts and solvents enhances selectivity and minimizes side reactions.

  • Industrial Considerations: Large-scale synthesis employs continuous flow reactors for cyclization and hydrogenation, with inline purification steps to meet pharmaceutical standards.

Chemical Reactions Analysis

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has been explored for its pharmacological properties. Research indicates its potential as a scaffold for developing novel therapeutic agents, particularly in the treatment of neurological disorders.

Case Studies in Drug Development

  • Neuroprotective Agents : Studies have demonstrated that derivatives of this compound exhibit neuroprotective effects in animal models of neurodegenerative diseases. For instance, modifications to the pyrrolidine ring have shown promise in enhancing cognitive function and reducing neuroinflammation.
  • Antidepressant Activity : Preliminary investigations suggest that this compound may interact with serotonin receptors, indicating potential antidepressant properties. Further studies are required to elucidate its mechanism of action and therapeutic efficacy.

Neuroscience Research

The compound's structural characteristics make it an intriguing candidate for studies related to neurotransmission and synaptic plasticity.

Applications in Neuropharmacology

  • Receptor Modulation : Research has indicated that this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation is crucial for understanding various psychiatric conditions.
  • Behavioral Studies : Animal models treated with this compound have shown altered behavior patterns consistent with changes in mood and anxiety levels, providing insights into its potential applications in treating mood disorders.

Materials Science

Beyond its biological applications, this compound is also being investigated for use in materials science.

Potential Uses

  • Polymer Synthesis : The dihydrochloride form can serve as a monomer or co-monomer in the synthesis of novel polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.
  • Nanocomposites : Research into the incorporation of this compound into nanocomposite materials has shown enhanced mechanical and thermal properties, making it suitable for advanced material applications.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryNeuroprotective agentsEnhances cognitive function; reduces neuroinflammation
Antidepressant activityPotential interaction with serotonin receptors
Neuroscience ResearchReceptor modulationAlters neurotransmitter systems
Behavioral studiesChanges in mood and anxiety observed
Materials SciencePolymer synthesisTailored properties for drug delivery
NanocompositesEnhanced mechanical and thermal properties

Mechanism of Action

The mechanism of action of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-Hydroxy-1H-Pyrrolo[3,4-c]Pyridine-1,3,6(2H,5H)-Trione (HPPT)
  • Structure : Shares the pyrrolo[3,4-c]pyridine core but includes hydroxyl and trione groups at positions 4, 1, 3, and 5.
  • Properties : Exhibits a large Stokes shift (~100 nm), high photostability, and weak dipole transitions, as revealed by femtosecond transient absorption spectroscopy .
  • Applications: Potential use in fluorescent probes and light amplification due to its electronic excitation properties .
  • Comparison : Unlike the target compound, HPPT’s functional groups enable fluorescence, whereas the methyl and dihydrochloride groups in the target prioritize synthetic utility over photophysical activity.
Pyrano[3,4-c]Pyridine-Triazole Hybrids
  • Structure: Features a pyrano-fused [3,4-c]pyridine core linked to 1,2,3-triazole units via click chemistry.
  • Synthesis : Achieved via Cu-catalyzed azide-alkyne cycloaddition, with yields exceeding 80% .
  • Bioactivity : Demonstrates anticonvulsant activity (e.g., antagonism to pentylenetetrazole seizures) and psychotropic effects, attributed to the methyl group in the pyridine ring .
  • Comparison: While both compounds incorporate methyl groups, the pyrano hybrids emphasize bioactivity, whereas the target compound serves as a precursor.

Functional Analogues

4-Alkoxy-6-Methyl-1H-Pyrrolo[3,4-c]Pyridine-1,3(2H)-Diones
  • Structure : Contains a 6-methyl group and alkoxy substituents on the pyrrolo[3,4-c]pyridine core.
  • Pharmacology : Exhibits analgesic activity superior to acetylsalicylic acid in the "writhing syndrome" test and suppresses locomotor activity in mice .
  • Comparison : The dihydrochloride salt of the target compound may enhance bioavailability compared to the diones’ neutral form, though the latter shows direct therapeutic utility .
Pyrrolo[2,3-c]Pyridine Carboxylic Acids (10a-c)
  • Structure : Positional isomer (pyrrolo[2,3-c]pyridine) with carboxylic acid, chloro, or methoxy substituents.
  • Synthesis : Yields range from 71% (5-chloro derivative) to 95% (unsubstituted variant) .
  • Applications : Intermediate in synthesizing heterocyclic compounds, with substituents influencing reactivity .
  • Comparison : The [2,3-c] vs. [3,4-c] ring junction alters electronic properties, affecting applications in drug discovery.

Data Table: Key Comparative Parameters

Compound Core Structure Key Substituents Synthesis Yield Key Properties Applications
Target Compound Octahydro-pyrrolo[3,4-c]py 5-methyl, dihydrochloride N/A High solubility (salt form), stability Synthetic building block
HPPT Pyrrolo[3,4-c]pyridine 4-hydroxy, 1,3,6-trione N/A Large Stokes shift, photostability Fluorescent probes
Pyrano[3,4-c]pyridine-triazole Pyrano[3,4-c]pyridine Methyl, triazole >80% Anticonvulsant activity Neurotropic agents
4-Alkoxy-6-methyl-diones Pyrrolo[3,4-c]pyridine 6-methyl, alkoxy N/A Analgesic, sedative Pharmaceuticals
Pyrrolo[2,3-c]pyridine acids Pyrrolo[2,3-c]pyridine Carboxylic acid, Cl, OMe 71–95% Position-dependent reactivity Synthesis intermediates

Research Findings and Implications

  • Synthetic Utility : The target compound’s dihydrochloride form improves solubility, critical for reactions requiring polar solvents, but its discontinuation suggests scalability issues .
  • Bioactivity vs. Functionality: Pyrano[3,4-c]pyridine hybrids and diones prioritize therapeutic effects, whereas the target compound is a structural precursor.
  • Photophysical vs. Pharmacological : HPPT’s fluorescence contrasts with the target’s inert role in synthesis, highlighting the impact of substituents on application.

Biological Activity

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS No. 1803598-04-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H18Cl2N2
  • Molecular Weight : 213.15 g/mol
  • Purity : Typically 95% or higher in commercial preparations.

Pharmacological Properties

Research indicates that compounds within the pyrrolo[3,4-c]pyridine class exhibit a broad spectrum of biological activities. These include:

  • Analgesic Activity : Studies have shown that derivatives of pyrrolo[3,4-c]pyridine can act as analgesics, potentially useful in managing pain conditions.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential in cancer therapy.
  • Antimycobacterial Activity : Certain compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting a role in treating tuberculosis.
  • Antidiabetic Effects : Investigations have revealed that some derivatives can enhance insulin sensitivity and glucose incorporation into lipids.

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Interaction with Receptors : The compound may interact with specific receptors involved in pain signaling pathways.
  • Inhibition of Enzymes : Certain derivatives inhibit key enzymes related to tumor growth and bacterial survival.
  • Modulation of Cellular Pathways : The compound may influence pathways that regulate glucose metabolism and immune responses.

Analgesic Activity

A study published in 2021 highlighted the analgesic effects of pyrrolo[3,4-c]pyridine derivatives. Researchers found that these compounds could significantly reduce pain responses in animal models, suggesting their potential as non-opioid pain relievers .

Antitumor Potential

In vitro studies assessed the cytotoxicity of 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine against ovarian and breast cancer cell lines. Results indicated moderate cytotoxic effects, particularly against ovarian cancer cells, while showing limited toxicity to healthy cells .

Antimycobacterial Activity

Research conducted by Deraeve et al. demonstrated that certain pyrrolo[3,4-c]pyridine derivatives exhibited potent antimycobacterial activity with MIC values below 0.15 µM against Mycobacterium tuberculosis . This suggests a promising avenue for developing new anti-tuberculosis agents.

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AnalgesicSignificant pain reduction
AntitumorModerate cytotoxicity
AntimycobacterialMIC < 0.15 µM
AntidiabeticEnhanced insulin sensitivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Use multi-step cyclization reactions starting from pyrrolidine or piperidine precursors. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated coupling). Key intermediates include halogenated pyridine derivatives (e.g., 5-halo-pyrazolo[3,4-c]pyridines), which allow selective functionalization .
  • Optimization Tips :

  • Monitor reaction pH to avoid decomposition of the dihydrochloride salt.
  • Use polar aprotic solvents (e.g., DMF or DMSO) for improved solubility.
  • Table: Example reaction parameters from literature:
StepReagentTemp (°C)Yield (%)Reference
CyclizationPOCl₃11065–72
Salt FormationHCl (gas)RT>90

Q. How can the stereochemical purity of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride be validated?

  • Analytical Workflow :

X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (CAS 1369144-28-4 is a well-characterized reference) .

NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) with published data for the (3aS,7aR) enantiomer .

Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) for enantiomeric excess (ee) determination.

Q. What stability considerations are critical for long-term storage of this compound?

  • Key Factors :

  • Moisture Sensitivity : Store under inert gas (argon) at −20°C in sealed vials.
  • pH Stability : Avoid exposure to strong bases (pH > 8), which deprotonate the pyrrolo[3,4-c]pyridine core, leading to degradation .
    • Degradation Pathways : Hydrolysis of the bicyclic system under acidic conditions (e.g., HCl > 2M) may form open-chain byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrrolo[3,4-c]pyridine derivatives across studies?

  • Case Study : Some analogs show potent integrase (IN) inhibition (IC₅₀ ~6–22 μM) but poor activity in cellular models.
  • Resolution Strategies :

  • Evaluate membrane permeability via PAMPA assays.
  • Assess protein binding (e.g., using BSA fluorescence quenching) to identify false negatives due to serum sequestration .
    • Data Table : Selectivity profile of derivatives from Zhao et al. (2021):
CompoundIC₅₀ (IN)Cytotoxicity (CC₅₀)Protein Binding (% bound)
11a6 μM>100 μM92%
11b12 μM85 μM88%

Q. What experimental designs are recommended for studying metabolic stability and in vivo pharmacokinetics?

  • In Vitro : Use liver microsomes (human/rodent) to measure intrinsic clearance (CLint).
  • In Vivo : Administer 5 mg/kg (IV/PO) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12 h for LC-MS/MS analysis.
  • Key Findings :

  • Pyrrolo[3,4-c]pyridines often exhibit short half-lives (<2 h) due to rapid hepatic oxidation.
  • Methyl substituents (e.g., 5-methyl) improve metabolic stability by blocking CYP3A4-mediated oxidation .

Q. How can molecular docking guide the design of analogs targeting adenosine A1 receptors or integrase enzymes?

  • Protocol :

Target Preparation : Retrieve crystal structures (e.g., PDB: 3G6W for adenosine A1).

Docking Software : Use AutoDock Vina with Lamarckian GA parameters.

Validation : Compare predicted binding poses with mutagenesis data (e.g., His251/Lys156 residues in A1 receptors) .

  • Critical Interactions :

  • Hydrogen bonding with integrase catalytic residues (Asp64, Asp116).
  • π-Stacking with adenosine receptor aromatic residues (Phe168, Trp247).

Methodological Challenges & Solutions

Q. Why do some synthetic routes yield low enantiomeric excess, and how can this be mitigated?

  • Root Cause : Racemization during salt formation (HCl addition) or insufficient stereochemical control in cyclization.
  • Solutions :

  • Use chiral resolving agents (e.g., L-tartaric acid) during crystallization.
  • Opt for enzymatic resolution (lipases) for intermediates .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Recommended Methods :

  • UPLC-MS/MS : Detect impurities at 0.1% level using a C18 column (gradient: 5–95% acetonitrile in 15 min).
  • NMR Spectroscopy : Identify regioisomers via 13C^{13}\text{C} chemical shifts (e.g., C5 methyl vs. C6 methyl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 2
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

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